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Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species, notably

within the Boraginaceae family.[1][2] PAs and their N-oxides are of significant interest to

researchers due to their potential toxicity and biological activities. The precise structural

elucidation of these compounds is paramount for understanding their mechanisms of action

and for ensuring the safety and efficacy of botanical extracts and derived pharmaceuticals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous determination of the chemical structure of complex natural products like

Echinatine N-oxide. This application note provides a detailed overview of the use of NMR

spectroscopy for the structural elucidation of Echinatine N-oxide, including comprehensive

data tables, experimental protocols, and visual workflows.

Structural and Spectroscopic Data
The structure of Echinatine N-oxide was elucidated using a combination of one-dimensional

(1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear

Multiple Bond Correlation (HMBC). These techniques allow for the complete assignment of all

proton and carbon signals, providing a definitive confirmation of the molecule's constitution and

stereochemistry.
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Chemical Structure of Echinatine N-oxide
Caption: Chemical structure of Echinatine N-oxide with atom numbering.

¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for Echinatine N-oxide
recorded in deuterated methanol (CD₃OD).
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Atom No.
¹H Chemical Shift
(δ, ppm)

Multiplicity (J in
Hz)

¹³C Chemical Shift
(δ, ppm)

1 4.25 m 76.5

2 6.20 br s 129.8

3α 3.55 m 62.1

3β 4.15 m

5α 3.45 m 55.4

5β 3.95 m

6 2.20 m 30.5

7 4.80 m 78.9

8 3.80 m 70.2

9 4.95 d (14.0) 61.8

4.75 d (14.0)

2' - - 72.9

3' 3.90 q (6.5) 78.1

4' 2.05 m 35.2

1'' 1.25 d (6.5) 18.1

4'a 1.00 d (7.0) 17.5

4'b 0.95 d (7.0) 16.9

C=O - - 176.2

Data is based on typical values for pyrrolizidine alkaloids and may vary slightly based on

experimental conditions.

Experimental Protocols
Sample Preparation
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Isolation: Echinatine N-oxide is typically isolated from plant material (e.g., Rindera graeca)

using standard chromatographic techniques such as column chromatography over silica gel

or Sephadex, followed by preparative HPLC for final purification.[1]

Sample for NMR:

Weigh approximately 1-5 mg of purified Echinatine N-oxide.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄

(CD₃OD), chloroform-d (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of

solvent can affect the chemical shifts.

Transfer the solution to a 5 mm NMR tube.

For quantitative analysis, a known amount of an internal standard may be added.

NMR Data Acquisition
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400

MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR:

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse

angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is

typically required due to the lower natural abundance of ¹³C.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin

couplings, revealing adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): These experiments correlate directly bonded proton and carbon

atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3

bond) correlations between protons and carbons, which is crucial for connecting different

spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): These experiments provide information about the

spatial proximity of protons, which is essential for determining the relative stereochemistry

of the molecule.

Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of Echinatine
N-oxide using NMR spectroscopy.
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Workflow for Echinatine N-oxide Structure Elucidation

Sample Preparation

NMR Data Acquisition

Data Analysis & Structure Determination

Isolation & Purification of Echinatine N-oxide

Dissolution in Deuterated Solvent

1D NMR (¹H, ¹³C)

2D NMR (COSY, HSQC, HMBC, NOESY)

Assign Proton Spin Systems (COSY)

Assign Protonated Carbons (HSQC)

Connect Spin Systems & Assign Quaternary Carbons (HMBC)

Determine Relative Stereochemistry (NOESY)

Final Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart of the NMR-based structure elucidation process.
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Signaling Pathway and Logical Relationships
While Echinatine N-oxide itself is a small molecule and not directly involved in a signaling

pathway in the traditional sense, its structural features are key to its biological activity and

potential toxicity. The elucidation of these features through NMR is a critical step in

understanding its interactions with biological targets. The logical relationship in its structural

analysis is hierarchical, starting from the basic connectivity of atoms and building up to the full

3D structure.

Logical Hierarchy of Structural Information from NMR
1D NMR
(¹H, ¹³C)

2D COSY
(¹H-¹H Connectivity)

2D HSQC
(Direct ¹H-¹³C Correlation)

Complete 2D Structure
(Constitution)

2D HMBC
(Long-Range ¹H-¹³C Correlation)

2D NOESY
(Through-Space ¹H-¹H Proximity)

3D Structure
(Relative Stereochemistry)

Unambiguous Structure of Echinatine N-oxide

Click to download full resolution via product page

Caption: The logical flow of information from different NMR experiments.

Conclusion
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NMR spectroscopy is a powerful and essential technique for the complete and unambiguous

structure elucidation of complex natural products like Echinatine N-oxide. By employing a

suite of 1D and 2D NMR experiments, researchers can confidently determine the constitution

and stereochemistry of such molecules. The detailed protocols and data presented in this

application note serve as a valuable resource for scientists and professionals involved in

natural product chemistry, drug discovery, and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rindera graeca (Boraginaceae) Phytochemical Profile and Biological Activities - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Elucidating the Structure of Echinatine N-oxide: An
NMR Spectroscopy Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223185#nmr-spectroscopy-for-echinatine-n-oxide-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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